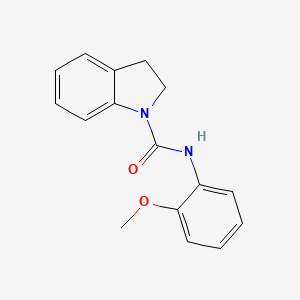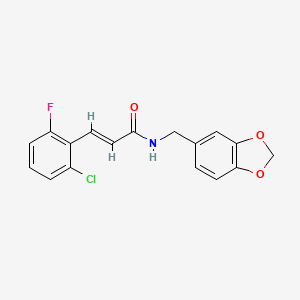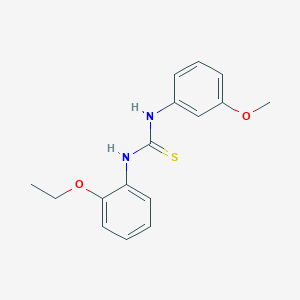
N-(2-methoxyphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-methoxyphenyl)-1-indolinecarboxamide” are not available, related compounds have been synthesized using various methods. For instance, Hg(II) coordination complexes containing a similar tridentate NNO Schiff-base ligand were synthesized using a template synthesis approach .
Scientific Research Applications
Cell-Based Bioassays
The compound could be used in cell-based bioassays to evaluate the efficacy of treatment in conventional and intensified treatment wetlands . These bioassays could be indicative of different stages of cellular toxicity pathways, such as xenobiotic metabolism, receptor-mediated effect, and adaptive stress responses .
Microbiorobotics
The compound might have applications in the field of microbiorobotics . Microbiorobots are motile microsystems constructed using physical, chemical, and biological components for operations with respect to definite applications . The compound could potentially be used in the design, fabrication, and application of these microbiorobots .
Ecosystem Research Applications
The compound could potentially be used in ecosystem research applications . The research could establish whether, how, and under what conditions the ecosystem services/natural capital (ES/NC) concepts can move beyond the academic domain towards practical implementation in support of sustainable ecosystem management .
Leishmaniasis Treatment
The compound has been reported to have an IC50 value in the micromolar range against L. mexicana, a parasite causing leishmaniasis . It also inhibited 68.27% of the activity of recombinant L. mexicana arginase . This suggests that the compound could potentially be used in the treatment of cutaneous leishmaniasis .
Fluorescent Probe for Nickel Detection
The compound could potentially be used as a fluorescent probe for the selective detection of Ni2+ in mixed aqueous-organic solution . This could be useful in monitoring nickel ions inside living cells .
Centrifuge Experiments
Although there is no direct evidence, the compound could potentially be used in centrifuge experiments for biological research . Centrifuges are commonly used in biological experiments to separate components of a mixture based on their size, shape, density, and viscosity .
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-3-7-13(15)17-16(19)18-11-10-12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWFJVGFLPGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)




![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)

